5-chloro-2-(piperazin-1-yl)phenol dihydrochloride
Description
5-Chloro-2-(piperazin-1-yl)phenol dihydrochloride (C₁₀H₁₄Cl₃N₂O) is a piperazine-derived compound featuring a phenol ring substituted with chlorine at the 5-position and a piperazine moiety at the 2-position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are widely explored for their diverse pharmacological activities, including antihistaminic, antipsychotic, and receptor-modulating effects.
Properties
IUPAC Name |
5-chloro-2-piperazin-1-ylphenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.2ClH/c11-8-1-2-9(10(14)7-8)13-5-3-12-4-6-13;;/h1-2,7,12,14H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSDZMCJVYALIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)Cl)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(piperazin-1-yl)phenol dihydrochloride typically involves the reaction of 5-chloro-2-nitrophenol with piperazine. The nitro group is reduced to an amine, which then reacts with piperazine to form the desired product. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-2-(piperazin-1-yl)phenol dihydrochloride is a piperazine derivative characterized by its chlorophenolic structure. Its molecular formula is CHClNO, and it possesses a piperazine ring that enhances its interaction with biological targets.
Antifungal Activity
Research has shown that this compound exhibits potent antifungal properties. It has been tested against various fungal strains, including:
| Fungal Strain | Activity |
|---|---|
| Candida albicans | Inhibitory effects observed |
| Aspergillus fumigatus | Effective in preventing growth |
| Trichophyton rubrum | Significant antifungal activity reported |
These findings suggest that the compound could be a valuable agent in treating fungal infections, particularly those resistant to conventional therapies .
Antibacterial Properties
The compound has also demonstrated antibacterial activity against several bacterial strains. Notable findings include:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective against methicillin-resistant strains |
| Escherichia coli | Inhibitory effects noted |
| Streptococcus pyogenes | Significant antibacterial activity |
The ability to combat both Gram-positive and Gram-negative bacteria indicates its broad-spectrum potential in antibiotic development .
Case Study 1: Antifungal Efficacy
A study conducted on the efficacy of this compound against Candida albicans revealed that the compound inhibited biofilm formation, which is crucial for the persistence of fungal infections. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antifungal agents, suggesting a promising alternative for treatment .
Case Study 2: Antibacterial Mechanisms
In another investigation focusing on its antibacterial properties, researchers found that the compound disrupted bacterial cell membranes, leading to cell lysis. This mechanism was particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential role in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-chloro-2-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- 5-Chloro-2-[(4-methylpiperazin-1-yl)methyl]phenol dihydrochloride (C₁₂H₁₈Cl₂N₂O): This analog introduces a methyl group on the piperazine nitrogen and a methylene bridge between the piperazine and phenol ring. The dihydrochloride salt retains high solubility .
- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (C₁₁H₁₆Cl₂N₂O):
Replacing the hydroxyl group with methoxy (-OCH₃) reduces polarity, decreasing water solubility but improving metabolic stability. This substitution is common in CNS-targeting drugs due to enhanced membrane permeability .
Variations in the Aromatic Core
- 5-Chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride (C₉H₁₄Cl₃N₃O): Replacing the phenol ring with pyrimidine introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Pyrimidine derivatives often exhibit antiviral or anticancer activity, suggesting divergent pharmacological applications compared to phenolic analogs .
- Hydroxyzine dihydrochloride (C₂₁H₂₇Cl₂N₂O₂): A clinically used antihistamine with a diphenylmethane-piperazine structure. The ethoxy linker and benzyl substituents distinguish it from the target compound, emphasizing how structural differences dictate therapeutic niches (H₁ receptor antagonism vs.
Functional Group Modifications
- 3-[4-(3-Chlorophenyl)piperazin-1-yl]propanoic acid dihydrochloride (C₁₃H₁₈Cl₂N₂O₂): The addition of a carboxylic acid group introduces a second ionizable site, enhancing solubility and enabling salt formation with divalent cations. This modification is advantageous for prodrug design .
- BRL-15572 (1-phenyl-3-[4-(3-chlorophenyl)piperazin-1-yl]phenylpropan-2-ol dihydrochloride): A serotonin receptor ligand with a propanol side chain. The hydroxyl group’s position and the bulky aromatic substituents highlight how minor changes impact receptor selectivity and potency .
Physicochemical and Pharmacological Properties
Biological Activity
5-Chloro-2-(piperazin-1-yl)phenol dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13Cl2N3O
- Molecular Weight : 252.14 g/mol
- CAS Number : 2416230-03-8
The biological activity of this compound primarily stems from its interaction with various biological targets, including receptors and enzymes. The piperazine moiety enhances solubility and bioavailability, which is crucial for its pharmacological effects.
Interaction with Acetylcholinesterase
Research indicates that piperazine derivatives, including this compound, can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects .
Anticancer Activity
Studies have shown that derivatives of piperazine can exhibit anticancer properties. For instance, compounds similar to 5-chloro-2-(piperazin-1-yl)phenol have been tested against various cancer cell lines, demonstrating cytotoxic effects. These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .
Neuropharmacological Effects
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further investigation in the context of anxiety and depression therapies .
In Vitro Studies
- Study on AChE Inhibition : A virtual screening approach identified several piperazine derivatives that effectively inhibited AChE, with binding affinity correlating with their structural features. The presence of hydrophobic interactions was noted as a significant factor in enhancing inhibitory potency .
- Anticancer Activity Assessment : In a study evaluating the cytotoxic effects on pancreatic cancer cells, derivatives of 5-chloro-2-(piperazin-1-yl)phenol were shown to significantly reduce cell viability in a dose-dependent manner. The mechanism involved the induction of oxidative stress and subsequent apoptosis .
In Vivo Studies
In vivo evaluations have indicated that piperazine derivatives can improve cognitive performance in animal models, suggesting their potential utility in treating cognitive impairments associated with neurodegenerative diseases. Further studies are needed to elucidate the exact pathways involved .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
